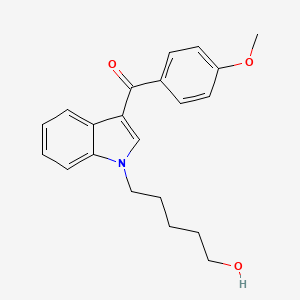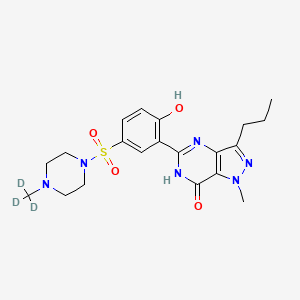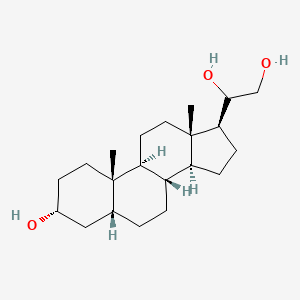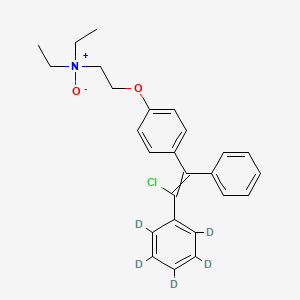
RCS-4 N-(5-ヒドロキシペンチル) 代謝物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RCS-4 N-(5-ヒドロキシペンチル)代謝物は、合成カンナビノイドの代謝物です。 これは、カンナビスの模倣を目的としたハーブ混合物で使用されている合成カンナビノイドである特定のJWH化合物と構造的に類似しています 。 この代謝物は、ハーブ混合物で同定された合成カンナビノイドであるRCS-4の潜在的な副産物です 。 これは、RCS-4の喫煙後にヒトの尿中で検出されており、この合成カンナビノイドの代謝経路におけるその役割を示しています .
科学的研究の応用
RCS-4 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Chemistry and Toxicology: Used as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Studied to understand the metabolic pathways and pharmacokinetics of synthetic cannabinoids.
Medicinal Chemistry: Investigated for potential therapeutic applications and to develop new synthetic cannabinoids with improved safety profiles.
Analytical Chemistry: Used in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids and their metabolites.
作用機序
RCS-4 N-(5-ヒドロキシペンチル)代謝物の作用機序には、体内のカンナビノイド受容体との相互作用が含まれます。 これは、エンドカンナビノイド系の一部であるカンナビノイド受容体、特にCB1とCB2受容体に結合することによって効果を発揮すると考えられています 。 この結合は、さまざまなシグナル伝達経路の活性化につながり、神経伝達物質の放出やその他の生理学的効果の調節をもたらします .
類似の化合物との比較
RCS-4 N-(5-ヒドロキシペンチル)代謝物は、次のような他の合成カンナビノイドの代謝物と類似しています。
JWH-018 N-(5-ヒドロキシペンチル)代謝物: 類似の構造と代謝経路を持つ別の合成カンナビノイドの代謝物.
AM-2201 N-(5-ヒドロキシペンチル)代謝物: 類似の特性を持つ別の合成カンナビノイドの代謝物.
独自性
RCS-4 N-(5-ヒドロキシペンチル)代謝物は、その特定の構造と代謝経路のために独特です。 RCS-4の喫煙後にヒトの尿中で検出されたことは、この特定の合成カンナビノイドの代謝におけるその役割を強調しています .
準備方法
合成経路と反応条件
RCS-4 N-(5-ヒドロキシペンチル)代謝物の合成には、RCS-4のペンチル鎖のヒドロキシル化が含まれます。 反応には通常、ヒドロキシル化プロセスを促進するために、適切な溶媒と触媒の使用など、特定の条件が必要です 。 詳細な合成経路には、目的のヒドロキシル化を達成するための官能基の保護と脱保護を含む、複数のステップが含まれる場合があります。
工業生産方法
RCS-4 N-(5-ヒドロキシペンチル)代謝物の工業生産は、ラボ合成と同じ合成経路に従う可能性がありますが、より大規模になります。 これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フローリアクターやその他の高度な工業技術を使用して、効率性とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
RCS-4 N-(5-ヒドロキシペンチル)代謝物は、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、さらに酸化されてケトンまたはカルボン酸を生成することができます。
還元: ヒドロキシル基は、還元されてアルカンを生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。
形成される主要な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルカンの生成。
科学研究への応用
RCS-4 N-(5-ヒドロキシペンチル)代謝物は、次のようないくつかの科学研究への応用があります。
類似化合物との比較
RCS-4 N-(5-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as:
JWH-018 N-(5-hydroxypentyl) metabolite: Another synthetic cannabinoid metabolite with a similar structure and metabolic pathway.
AM-2201 N-(5-hydroxypentyl) metabolite: A metabolite of another synthetic cannabinoid with similar properties.
Uniqueness
RCS-4 N-(5-hydroxypentyl) metabolite is unique due to its specific structure and metabolic pathway. Its identification in human urine following RCS-4 smoking highlights its role in the metabolism of this particular synthetic cannabinoid .
特性
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-66-6 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)


![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)


![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)
